molecular formula C18H15ClFNO3 B11275446 1-(3-Chloro-4-fluorophenyl)-4-(4-methoxyphenyl)piperidine-2,6-dione

1-(3-Chloro-4-fluorophenyl)-4-(4-methoxyphenyl)piperidine-2,6-dione

Cat. No.: B11275446
M. Wt: 347.8 g/mol
InChI Key: UKOPFRRUGJPYCX-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-4-(4-methoxyphenyl)piperidine-2,6-dione is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3-chloro-4-fluorophenyl group and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorophenyl)-4-(4-methoxyphenyl)piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The 3-chloro-4-fluorophenyl group and the 4-methoxyphenyl group are introduced through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: These reactions are used to achieve the desired oxidation state and functional groups on the piperidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)-4-(4-methoxyphenyl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups on the piperidine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-4-(4-methoxyphenyl)piperidine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-4-(4-methoxyphenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)-4-(4-methoxyphenyl)piperidine-2,6-dione can be compared with other piperidine derivatives, such as:

  • 1-(3-Chlorophenyl)-4-(4-methoxyphenyl)piperidine-2,6-dione
  • 1-(4-Fluorophenyl)-4-(4-methoxyphenyl)piperidine-2,6-dione
  • 1-(3-Chloro-4-fluorophenyl)-4-phenylpiperidine-2,6-dione

These compounds share similar structural features but differ in the specific substituents on the aromatic rings. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H15ClFNO3

Molecular Weight

347.8 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-4-(4-methoxyphenyl)piperidine-2,6-dione

InChI

InChI=1S/C18H15ClFNO3/c1-24-14-5-2-11(3-6-14)12-8-17(22)21(18(23)9-12)13-4-7-16(20)15(19)10-13/h2-7,10,12H,8-9H2,1H3

InChI Key

UKOPFRRUGJPYCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N(C(=O)C2)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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